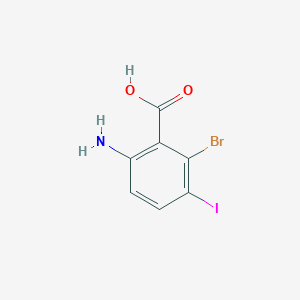

6-AMINO-2-BROMO-3-IODOBENZOIC ACID

Description

Significance of Multifunctional Aromatic Compounds in Synthetic Design

Multifunctional aromatic compounds are foundational pillars in modern synthetic chemistry. The strategic placement of multiple, distinct functional groups on a single aromatic ring creates a molecule rich in synthetic potential. These "molecular toolboxes" allow chemists to perform a sequence of reactions, with each functional group serving as a handle for specific chemical transformations. This approach is central to the efficient synthesis of complex natural products, pharmaceuticals, and advanced materials. For instance, heterocyclic compounds, which are integral to over 90% of new pharmaceuticals, are often constructed using multifunctional aromatic precursors. cymitquimica.com The ability to selectively modify different parts of the molecule without the need for extensive protecting group chemistry is a hallmark of elegant and efficient synthetic design, a principle embodied by polysubstituted aromatics.

The Role of Halogen and Amino Substituents in Directing Chemical Reactivity and Stereochemistry

The reactivity of a substituted benzene (B151609) ring is profoundly influenced by the electronic nature of its substituents. These effects are broadly categorized as inductive effects (through-bond polarization due to electronegativity differences) and resonance effects (delocalization of electrons through the π-system).

The amino group (–NH₂) is a powerful activating group. While nitrogen is more electronegative than carbon, its lone pair of electrons can be donated into the benzene ring's π-system. This resonance effect is dominant, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This donation of electron density is most pronounced at the ortho and para positions, making the amino group a strong ortho-, para-director. bldpharm.com

Halogens (–F, –Cl, –Br, –I) present a more nuanced case. They are highly electronegative, withdrawing electron density from the ring via the inductive effect, which deactivates the ring toward electrophilic substitution compared to unsubstituted benzene. exlibrisgroup.com However, like the amino group, they possess lone pairs that can be donated into the ring through resonance. chemicalbook.com Although this resonance donation is weaker than their inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions. chemicalbook.comresearchgate.net Therefore, halogens are classified as deactivating, ortho-, para-directors. chemicalbook.com In 6-amino-2-bromo-3-iodobenzoic acid, the interplay of the activating amino group and the deactivating bromo and iodo groups creates a complex reactivity map, offering chemists precise control over subsequent transformations.

Table 1: Summary of Substituent Effects on an Aromatic Ring

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| –COOH (Carboxyl) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| –NH₂ (Amino) | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| –Br (Bromo) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| –I (Iodo) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

Contextualization of this compound within Current Research Paradigms

While specific research focused exclusively on this compound is not extensively documented, its structure places it firmly within modern research paradigms that utilize highly functionalized intermediates for targeted synthesis. The compound is a quintessential example of a versatile synthetic building block, possessing four distinct and addressable functional groups: a carboxylic acid, an amine, a bromine atom, and an iodine atom.

The true synthetic value of this molecule lies in the differential reactivity of these groups. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity difference allows for selective functionalization, where a reaction can be performed at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This strategy is crucial for the controlled, stepwise construction of complex molecules.

Furthermore, the amino group can be readily transformed into a diazonium salt for a wide range of Sandmeyer-type reactions or can be acylated to form amides. The carboxylic acid group can undergo esterification or conversion to an amide, or it can be reduced. This orthogonality makes this compound a highly valuable, albeit under-explored, precursor for creating libraries of complex compounds, particularly in the fields of medicinal chemistry and materials science, where poly-substituted and heterocyclic scaffolds are in high demand. chemicalbook.com Research on the synthesis of 6-bromo-2-arylindoles from 2-iodobenzoic acid highlights the utility of such halogenated benzoic acids as precursors to medicinally relevant heterocyclic systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrINO₂ |

| Molecular Weight | 373.93 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | Not publicly available |

| Synonyms | 2-Bromo-3-iodo-6-aminobenzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromo-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZDDQWGVXFZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches to 6 Amino 2 Bromo 3 Iodobenzoic Acid

Retrosynthetic Analysis of Complex Benzoic Acid Scaffolds

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comprezi.com For 6-amino-2-bromo-3-iodobenzoic acid, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds, as well as the carboxylic acid group.

A plausible retrosynthetic pathway begins with the disconnection of the amino group. The amino group can be introduced via the reduction of a nitro group, a common and reliable transformation. This leads to the precursor 2-bromo-3-iodo-6-nitrobenzoic acid.

Further disconnection of the iodine atom via a Sandmeyer-type reaction, a well-established method for introducing halogens onto an aromatic ring, points to an amino precursor, specifically 3-amino-2-bromo-6-nitrobenzoic acid. google.comorgsyn.org

Alternatively, the bromine and iodine atoms could be introduced through electrophilic halogenation. The directing effects of the substituents on the ring are crucial here. An amino group is a strong activating and ortho-, para-directing group, while a carboxylic acid is a deactivating and meta-directing group. Halogens are deactivating but ortho-, para-directing. A synthetic strategy must navigate these competing influences.

A logical approach would be to start with a simpler, commercially available substituted benzoic acid and introduce the functional groups in a stepwise manner, taking into account their directing effects.

Precursor Identification and Availability Considerations

The feasibility of a synthetic route is heavily dependent on the availability and cost of the starting materials. For the synthesis of this compound, several potential precursors could be considered. A search of chemical supplier databases would be necessary to determine the most economical starting point. Some plausible starting materials include:

2-Aminobenzoic acid (Anthranilic acid): A readily available and inexpensive starting material.

2-Bromo-6-nitrobenzoic acid: A more advanced precursor that already incorporates two of the required functionalities in the correct positions.

3-Amino-2-bromobenzoic acid: This precursor would require subsequent iodination and introduction of the final amino group (or its nitro precursor).

**2.3. Direct and Stepwise Functionalization Strategies for Aromatic Systems

The synthesis of this compound necessitates a combination of direct and stepwise functionalization strategies to achieve the desired substitution pattern.

The introduction of bromine and iodine onto the benzoic acid scaffold must be highly regioselective.

Bromination: The bromination of an aromatic ring can be achieved using various reagents, such as elemental bromine (Br₂) in the presence of a Lewis acid, or N-bromosuccinimide (NBS). The regioselectivity is governed by the existing substituents. For instance, in a molecule with an activating amino group and a deactivating carboxylic acid, the position of bromination will be directed by the interplay of these groups. It is often necessary to protect the activating amino group as an amide to modulate its directing strength and prevent side reactions.

Iodination: The introduction of iodine can be more challenging than bromination. Direct iodination with I₂ is often slow and reversible. More reactive iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), are commonly employed. researchgate.net A highly reliable method for the regioselective introduction of iodine is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a solution of potassium iodide. google.comorgsyn.orgchemicalbook.com This method is particularly useful as it allows for the introduction of iodine at a specific position, dictated by the location of the precursor amino group. The use of fluorinated alcohols as solvents has also been shown to promote regioselective halogenation with N-halosuccinimides under mild conditions. nih.gov

The term "stereoselective" is not directly applicable to the introduction of an amino group onto an achiral aromatic ring. However, the regioselective introduction of the amino group is of paramount importance. The most common method for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is determined by the directing effects of the existing substituents.

Reduction: The reduction of the nitro group to an amine can be achieved using a variety of reagents, including metals such as tin, iron, or zinc in acidic media, or through catalytic hydrogenation.

Direct C-H amination is an emerging area of research that offers a more atom-economical approach to the synthesis of anilines. researchgate.netacs.orgnih.govbohrium.com These methods often employ transition metal catalysts to facilitate the direct coupling of an amine with an aromatic C-H bond. However, controlling the regioselectivity in a polysubstituted system remains a significant challenge. For a complex target molecule like this compound, the traditional nitration-reduction sequence remains the most predictable and reliable method.

The carboxylic acid group is a deactivating, meta-directing group. Its presence will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. In some cases, it may be advantageous to introduce the carboxylic acid group at a later stage of the synthesis, for example, through the oxidation of a methyl group. youtube.com

Protecting groups are often essential in the synthesis of complex molecules to prevent unwanted side reactions.

Amino Group Protection: The highly activating and nucleophilic amino group often requires protection, typically as an acetamide (B32628), to prevent oxidation or uncontrolled reaction during subsequent electrophilic substitution steps. The acetyl group can be readily removed by acidic or basic hydrolysis.

Carboxylic Acid Protection: The carboxylic acid group can be protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with certain reagents, such as organometallics or hydrides. The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Key Reaction Sequences for this compound Synthesis

Based on the principles outlined above, a plausible synthetic sequence for this compound can be proposed. One possible route, starting from 2-amino-3-bromobenzoic acid, is detailed below. This starting material could be synthesized from commercially available precursors.

Step 1: Protection of the Amino Group

The amino group of 2-amino-3-bromobenzoic acid is first protected as an acetamide to modulate its reactivity and directing effect.

Step 2: Iodination

The next step is the regioselective introduction of the iodine atom. Given the ortho-, para-directing nature of the acetylamino group and the bromine atom, and the meta-directing nature of the carboxylic acid, the iodine will be directed to the position ortho to the acetylamino group and meta to the carboxylic acid. This can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetic acid.

Step 3: Nitration

The introduction of the nitro group at the 6-position is a crucial step. The existing substituents will direct the incoming nitro group to the desired position.

Step 4: Deprotection of the Acetyl Group

The acetyl protecting group is then removed by hydrolysis to reveal the free amino group.

Step 5: Reduction of the Nitro Group

Finally, the nitro group is reduced to the target amino group using a standard reducing agent like tin(II) chloride in hydrochloric acid.

An alternative and potentially more efficient route would involve a Sandmeyer reaction. For instance, starting with 2,6-diamino-3-bromobenzoic acid, one of the amino groups could be selectively diazotized and converted to an iodo group. However, the synthesis of the diamino precursor would present its own set of challenges.

The table below provides an illustrative summary of a potential synthetic route. Please note that the yields are hypothetical and would need to be determined experimentally.

| Step | Reaction | Reagents and Conditions | Product | Illustrative Yield (%) |

| 1 | Acetylation | Acetic anhydride, pyridine | 2-Acetamido-3-bromobenzoic acid | 95 |

| 2 | Iodination | N-Iodosuccinimide, Acetic acid | 2-Acetamido-3-bromo-6-iodobenzoic acid | 70 |

| 3 | Nitration | HNO₃, H₂SO₄ | 2-Acetamido-3-bromo-6-iodo-5-nitrobenzoic acid | 60 |

| 4 | Hydrolysis | HCl, H₂O, heat | 2-Amino-3-bromo-6-iodo-5-nitrobenzoic acid | 90 |

| 5 | Reduction | SnCl₂, HCl | 2,5-Diamino-3-bromo-6-iodobenzoic acid | 85 |

This table presents a hypothetical synthetic route that requires further experimental validation.

A second, more plausible route could start from 5-amino-2-bromobenzoic acid, which is commercially available.

| Step | Reaction | Reagents and Conditions | Product | Illustrative Yield (%) |

| 1 | Diazotization and Iodination (Sandmeyer Reaction) | 1. NaNO₂, HCl, 0-5 °C; 2. KI | 2-Bromo-5-iodobenzoic acid | 80 google.com |

| 2 | Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-iodo-6-nitrobenzoic acid | 65 |

| 3 | Nucleophilic Aromatic Substitution | NH₃, Cu catalyst | 6-Amino-2-bromo-5-iodobenzoic acid | 50 |

This table presents another hypothetical synthetic route that requires further experimental validation.

A third, and perhaps the most strategically sound approach, would be to introduce the substituents in an order that takes advantage of their directing effects to achieve the desired 6-amino-2-bromo-3-iodo arrangement.

| Step | Reaction | Reagents and Conditions | Product | Illustrative Yield (%) |

| 1 | Bromination of 2-aminobenzoic acid | N-Bromosuccinimide, Acetonitrile | 2-Amino-5-bromobenzoic acid | 85 |

| 2 | Protection | Acetic anhydride, pyridine | 2-Acetamido-5-bromobenzoic acid | 95 |

| 3 | Iodination | N-Iodosuccinimide, Acetic Acid | 2-Acetamido-5-bromo-3-iodobenzoic acid | 70 |

| 4 | Nitration | HNO₃, H₂SO₄ | 2-Acetamido-5-bromo-3-iodo-6-nitrobenzoic acid | 60 |

| 5 | Deprotection and Reduction | 1. HCl, H₂O, heat; 2. SnCl₂, HCl | This compound | 80 |

This table presents a third hypothetical synthetic route that requires further experimental validation.

Exploration of Sandmeyer-type Reactions and Diazotization Processes

Diazotization of an aromatic amine, followed by a Sandmeyer or related transformation, is a cornerstone of aromatic chemistry for introducing a wide array of substituents. organic-chemistry.org This strategy is highly relevant for the synthesis of halogenated benzoic acids. The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5°C). questjournals.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can be converted to various functional groups. ontosight.ai

For the synthesis of a molecule like this compound, one could envision a retrosynthetic approach starting from a diamino-iodobenzoic acid or a diaminobromobenzoic acid precursor. For instance, starting with 2,6-diamino-3-iodobenzoic acid, selective diazotization of the amine at the 2-position, followed by a Sandmeyer reaction with a copper(I) bromide catalyst, could introduce the bromine atom. However, achieving selectivity in the diazotization of one of two similar amino groups can be challenging and may require protecting group strategies.

Alternatively, a more common route involves starting with an aminobenzoic acid and introducing the halides. For example, anthranilic acid (2-aminobenzoic acid) can be diazotized. scirp.org While these diazonium salts can be sensitive to nucleophilic attack by water, especially under heated conditions, they are effective precursors for Sandmeyer reactions. scirp.orgscirp.org The introduction of halogens like bromine or iodine can be achieved by treating the diazonium salt with the corresponding copper(I) halide or potassium iodide, respectively. organic-chemistry.orgyoutube.com

Table 1: Example of Diazotization-Sandmeyer Reaction Conditions

| Starting Material | Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | 1. NaNO₂, H₂SO₄, 0°C 2. CuCN/NaCN | Diazotization followed by cyanation | Terephthalic acid (after hydrolysis) | scirp.org |

| Anthranilic acid | 1. NaNO₂, HCl 2. KI | Diazotization followed by iodination | 2-Iodobenzoic acid | youtube.com |

| Aromatic Amines | 1. NaNO₂, HCl, 0-5°C 2. CuBr | Diazotization followed by bromination | Aryl Bromide | organic-chemistry.org |

Application of Modern Cross-Coupling Methodologies for Aryl-Halide Manipulation (e.g., Ullmann, Sonogashira, Buchwald-Hartwig)

Modern cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering powerful tools for manipulating aryl halides. wikipedia.org

The Ullmann condensation is a classical copper-catalyzed reaction used for forming carbon-nitrogen and carbon-oxygen bonds. tandfonline.comorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures. wikipedia.orgtandfonline.com However, modern ligand-assisted protocols allow the reaction to proceed under milder conditions. tandfonline.com In the context of this compound, an Ullmann-type reaction could potentially be used to introduce the amino group onto a pre-existing 2,3-dihalobenzoic acid precursor. However, the reactivity differences between the bromo and iodo substituents would need to be carefully managed to achieve selective amination.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst, is a key method for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org While not directly forming one of the final substituents, a Sonogashira coupling could be employed in a longer synthetic route. For instance, an alkyne could be introduced and subsequently transformed into another required functional group. The reaction generally shows high selectivity for more reactive halides, meaning an aryl iodide would react preferentially over an aryl bromide. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgyoutube.com This reaction is highly versatile, tolerating a wide range of functional groups and employing various generations of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) to improve efficiency. wikipedia.orgyoutube.com This method is arguably the most powerful for introducing the amino group onto the heavily substituted aromatic ring. A potential strategy would involve starting with 2-bromo-3-iodobenzoic acid (or its ester) and coupling it with an ammonia (B1221849) equivalent or a protected amine using a suitable palladium catalyst system. wikipedia.org The choice of base and ligand would be critical to overcome the steric hindrance of the ortho-substituents. nih.gov

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction | Catalyst/Reagents | Bond Formed | Potential Application | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper powder or Cu(I) salts, Base (e.g., K₂CO₃) | Aryl-N | Introduction of amino group onto a dihalobenzoic acid | tandfonline.com, tandfonline.com |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Aryl-Alkyne | Intermediate step for further functionalization | wikipedia.org, researchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) | Aryl-N | Introduction of amino group onto a 2-bromo-3-iodobenzoic acid precursor | wikipedia.org, nih.gov |

Curtius Rearrangement and Related Transformations for Amino Group Introduction

The Curtius rearrangement provides a classic route to primary amines from carboxylic acids. nih.govallen.in The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate intermediate is highly useful as it can be trapped with various nucleophiles. nih.gov Hydrolysis with water yields a carbamic acid, which decarboxylates to the primary amine. allen.in Alternatively, reaction with an alcohol (like tert-butanol) produces a stable carbamate (B1207046) (e.g., a Boc-protected amine), which is a valuable intermediate in organic synthesis. wikipedia.orgnih.gov

A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the migrating group's stereochemistry and avoids the over-alkylation issues sometimes seen in other amination methods. nih.gov In a synthesis of this compound, one could envision a strategy starting from a 2-bromo-3-iodo-isophthalic acid derivative. One of the carboxylic acid groups could be selectively converted to an acyl azide and then subjected to the Curtius rearrangement to install the amino group at the 6-position, leaving the other carboxylic acid at the 1-position intact.

Table 3: Key Steps in the Curtius Rearrangement

| Step | Transformation | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Carboxylic acid to Acyl Azide | Diphenylphosphoryl azide (DPPA), or (1) SOCl₂, (2) NaN₃ | Acyl azide | nih.gov |

| 2 | Acyl azide to Isocyanate | Heat (thermal decomposition) | Isocyanate | wikipedia.org |

| 3 | Isocyanate to Amine | H₂O, H⁺ (hydrolysis) | Primary amine | allen.in |

| 3 (Alternative) | Isocyanate to Carbamate | tert-Butanol (tBuOH) | Boc-protected amine | wikipedia.org |

Oxidative Routes to Benzoic Acid Derivatives

The carboxylic acid moiety of the target molecule can be synthesized through the oxidation of a precursor with a different oxidation state, most commonly an alkyl group. The oxidation of an alkylbenzene, such as a toluene (B28343) derivative, to a benzoic acid is a fundamental industrial and laboratory process. youtube.com

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. pearson.com However, these reagents generate significant waste. More modern and catalytically driven methods are often preferred. For example, the liquid-phase aerobic oxidation of toluene and its derivatives can be achieved using transition-metal catalysts, such as cobalt or manganese salts, often in the presence of a bromide source. acs.orgresearchgate.net These reactions use molecular oxygen or air as the terminal oxidant, making them more atom-economical.

In a synthetic route towards this compound, a plausible strategy would be to start with 2-bromo-3-iodo-6-nitrotoluene. The methyl group could be oxidized to a carboxylic acid using a suitable catalytic system. acs.org Subsequently, the nitro group could be reduced to the target amino group. The order of these steps is crucial, as the reaction conditions for the oxidation must be compatible with the other substituents on the ring.

Table 4: Comparison of Toluene Oxidation Methods

| Method | Oxidant/Catalyst | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Classical Oxidation | KMnO₄ | Aqueous, heat | Strong, reliable; Poor atom economy, stoichiometric waste (MnO₂) | youtube.com, pearson.com |

| Catalytic Air Oxidation | Co(OAc)₂/NaBr | O₂, Acetic acid, 130-160°C | Uses air as oxidant, catalytic; Requires high temperatures/pressure | acs.org |

| Cupric Ion Oxidation | Cupric ion | Dilute aqueous solution | Can yield phenols as well as benzoic acids depending on conditions | acs.org |

Reaction Optimization and Process Intensification in Batch and Flow Chemistry

Optimizing the synthesis of a complex Active Pharmaceutical Ingredient (API) is crucial for ensuring efficiency, safety, and reproducibility. pharmafeatures.com Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies compared to traditional large-scale batch processes. cobaltcommunications.com

In a traditional batch process , reactants are charged into a vessel and the reaction proceeds over time, followed by workup and purification. For complex, multi-step syntheses like that of this compound, this can lead to large solvent volumes, long processing times, and potential safety issues with highly exothermic steps (like nitrations or oxidations). cetjournal.it

Flow chemistry , a key tool for process intensification, involves continuously pumping reactants through a reactor where they mix and react. pharmasalmanac.comseqens.com This approach offers significant advantages:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and superior heat transfer allows for better control of exothermic reactions. cetjournal.itpharmasalmanac.com

Improved Efficiency and Yield: Precise control over reaction parameters (temperature, pressure, residence time) can lead to higher selectivity, reduced byproducts, and improved yields. pharmasalmanac.com

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions, accelerating the optimization process.

Scalability: Scaling up a flow process often involves running the reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward than redesigning large batch reactors. seqens.com

For the synthesis of this compound, hazardous steps such as diazotization or nitration would be ideal candidates for transition to a flow process, significantly reducing the associated risks. pharmasalmanac.com

Challenges in the Synthesis of Highly Substituted Aromatic Systems and Strategies for Overcoming Them

The synthesis of polysubstituted aromatic compounds is inherently challenging due to several factors that must be carefully managed. nih.govrsc.org

Regioselectivity: Controlling the position of incoming substituents is paramount. The directing effects of existing groups on the ring dictate the outcome of electrophilic aromatic substitution. fiveable.melibretexts.org In a molecule with activating (amino) and deactivating (halogens, carboxyl) groups, these competing influences can lead to mixtures of isomers, complicating purification. fiveable.me

Steric Hindrance: As more substituents are added to the ring, steric bulk can hinder or even prevent subsequent reactions at adjacent positions. fiveable.me For example, introducing a group between two existing ortho-substituents is often difficult.

Harsh Reaction Conditions: Many classical synthetic methods require harsh conditions (high temperatures, strong acids/bases) that may not be compatible with the sensitive functional groups already present on the molecule, leading to degradation or side reactions. rsc.org

Strategies to overcome these challenges include:

Strategic Reaction Ordering: Carefully planning the sequence of reactions is critical. For example, installing a meta-directing group before an ortho-, para-directing group to achieve a desired 1,2,3-substitution pattern. libretexts.org

Use of Modern Catalytic Methods: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) operate under milder conditions and offer exceptional control over bond formation, bypassing the limitations of classical electrophilic substitution. rsc.org

Protecting Groups: Temporarily masking a reactive functional group to prevent it from interfering with a subsequent reaction is a common and effective strategy.

Directed Ortho-Metalation (DoM): This technique uses a directing group (e.g., amide, carbamate) to guide a strong base to deprotonate the ortho-position, which can then be trapped with an electrophile, providing excellent regiocontrol.

Recently, novel methods such as electrochemical single-carbon insertion are being developed to provide new tools for creating complex aromatic molecules with precise control. scitechdaily.com

Chemical Reactivity and Advanced Derivatization Pathways of 6 Amino 2 Bromo 3 Iodobenzoic Acid

Reactivity at the Amino Group

The amino group of 6-amino-2-bromo-3-iodobenzoic acid is a key functional group that dictates much of its chemical behavior. Its reactivity is influenced by the electronic effects of the halogen substituents on the aromatic ring.

Nucleophilic Properties and Amidation Reactions

The amino group at the 2-position of the benzoic acid backbone possesses nucleophilic characteristics. However, the presence of adjacent bulky halogen atoms, specifically bromine at the 2-position and iodine at the 3-position, can sterically hinder its reactivity and potentially reduce its nucleophilicity. Despite this, the amino group can participate in amidation reactions.

The formation of amides from amino acids can be achieved using various coupling reagents. While classical methods involving acid chlorides or anhydrides are common, direct amidation of unprotected amino acids can be challenging due to the zwitterionic nature of the amino acid and solubility issues. nih.gov Lewis acid catalysts, such as B(OCH2CF3)3, have been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids. nih.gov This approach could potentially be applied to this compound for the synthesis of its amide derivatives.

Furthermore, iron-catalyzed ortho-amination of aromatic carboxamides using N-chloroamines has been demonstrated as a method for synthesizing anthranilic acid derivatives. nih.govcapes.gov.br This highlights the reactivity of the position ortho to a directing group, which in the case of this compound, is already occupied by the amino group.

Formation of Imine and Schiff Base Derivatives

The amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a common transformation for primary amines. For instance, 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones have been condensed with various substituted aryl aldehydes to prepare new Schiff bases. semanticscholar.org This suggests that the amino group on a similarly halogenated benzene (B151609) ring, as in this compound, would be capable of undergoing similar condensation reactions.

The formation of these imine derivatives can be a crucial step in the synthesis of more complex heterocyclic systems.

Cyclization Reactions to Form Nitrogen Heterocycles (e.g., Quinazolines, Benzodiazepines)

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including quinazolines and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govub.edumdpi.comnih.gov

Quinazolines: The synthesis of quinazolines often involves the cyclization of anthranilic acid derivatives. nih.govorganic-chemistry.orgnih.gov For example, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate to form a key intermediate which is then cyclized to a quinazoline (B50416) derivative. nih.gov Similarly, this compound could serve as a starting material for the synthesis of polysubstituted quinazolines. The reaction of 2-aminobenzophenones with amines, catalyzed by molecular iodine, provides a route to 2-arylquinazolines. nih.gov

Benzodiazepines: Benzodiazepines are another important class of heterocycles that can be synthesized from anthranilic acid derivatives. ub.edumdpi.comnih.gov The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov While this compound is not an o-phenylenediamine, its derivatives could potentially be used in the synthesis of various benzodiazepine (B76468) structures. For instance, palladium-catalyzed reactions have been employed for the synthesis of different classes of benzodiazepines, including 1,4- and 1,5-benzodiazepines. mdpi.com

Reactivity at the Carboxylic Acid Group

The carboxylic acid group of this compound provides another site for chemical modification, allowing for the formation of esters and amides, as well as participating in decarboxylation reactions.

Esterification and Amide Formation

The carboxylic acid group can be converted to its corresponding ester or amide derivatives through standard synthetic methodologies. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent. For example, 3-bromo-5-iodobenzoic acid has been used to prepare methyl 3-bromo-5-iodobenzoate. sigmaaldrich.com

The synthesis of anthranilic acid amides has been achieved by reacting phthalamic acids with a hypohalite and an amine. google.com This suggests that the carboxylic acid group of this compound can be readily transformed into a variety of amide derivatives.

Decarboxylation Pathways and Aryl Radical Generation

Decarboxylation, the removal of the carboxyl group, can be a synthetically useful transformation. acs.orgnih.gov For halogenated benzoic acids, decarboxylation can be achieved under moderate to stringent conditions, sometimes requiring high temperatures or the use of a polar aprotic solvent. google.com The process can lead to the formation of aryl halides that may be difficult to obtain through direct aromatic halogenation. acs.orgnih.gov

The decarboxylation of benzoic acid derivatives can also be a source of aryl radicals. nih.govnih.govwikipedia.orgresearchgate.net Aryl radicals are highly reactive intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govwikipedia.orgresearchgate.net The generation of aryl radicals from carboxylic acids can be induced by photoredox catalysis or other redox systems. nih.govresearchgate.net While electron-rich benzoic acids can be less efficient in some decarboxylation reactions, the presence of electron-withdrawing groups can facilitate the process. nih.govrsc.org The halogen atoms on this compound would influence its propensity to undergo decarboxylation and subsequent aryl radical formation.

Utilization in Polymerization Reactions (e.g., Polyesters, Polyamides)

The bifunctional nature of this compound, containing both a carboxylic acid and an amino group, makes it a suitable monomer for step-growth polymerization. These functional groups can react with complementary monomers to form important classes of polymers such as polyamides and polyesters.

Polyamide Synthesis: The amino group can react with a dicarboxylic acid, or the carboxylic acid group can react with a diamine, in a polycondensation reaction to yield a polyamide. Furthermore, the molecule can undergo self-condensation, where the amino group of one molecule reacts with the carboxylic acid group of another, to form a polyamide chain. This process would incorporate the bromo- and iodo-substituted aromatic ring directly into the polymer backbone, imparting unique properties such as flame retardancy, high refractive index, and potential for post-polymerization functionalization.

Polyester (B1180765) Synthesis: The carboxylic acid group can be utilized for polyester synthesis by reacting it with a diol monomer. The resulting polyester would feature the halogenated aromatic moiety as a pendant group attached to the polymer backbone.

The incorporation of this heavily substituted aromatic ring into polymer chains is a strategy to develop advanced materials with tailored thermal, optical, and chemical properties. The halogen atoms, in particular, can be leveraged for further modifications after the polymer has been formed.

Reactivity of the Halogen Substituents (Bromine and Iodine)

The presence of two different halogen atoms, bromine and iodine, at distinct positions on the aromatic ring is a key feature of this compound. This di-halogenation allows for a wide range of selective chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. nih.gov Both the C-I and C-Br bonds can participate in Suzuki reactions, allowing for the introduction of new aryl, heteroaryl, or alkyl groups at these positions. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for synthesizing substituted anilines, diarylamines, or alkylarylamines from this compound. wikipedia.orgnih.gov The reaction has seen significant development, with various generations of catalysts allowing for the coupling of a wide range of amines under increasingly mild conditions. wikipedia.orgmit.edu

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction can be used to form C-N (amines), C-O (ethers), and C-S (thioethers) bonds. wikipedia.orgorganic-chemistry.org While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterparts, it remains a valuable tool, especially for specific substrates or when seeking different reactivity patterns. wikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation for C-N bond formation. wikipedia.org

The following table summarizes these key cross-coupling reactions applicable to the halogen substituents.

| Reaction Name | Catalyst | Reagents | Bond Formed | Resulting Moiety |

| Suzuki-Miyaura Coupling | Palladium (Pd) | R-B(OH)₂ | C-C | Biaryl, Alkyl-Aryl |

| Buchwald-Hartwig Amination | Palladium (Pd) | R¹R²NH | C-N | Aryl Amine |

| Ullmann Condensation | Copper (Cu) | R-OH / R-NH₂ / R-SH | C-O / C-N / C-S | Aryl Ether / Amine / Thioether |

A significant advantage of having both iodine and bromine on the same aromatic ring is the potential for selective or sequential functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This difference in reactivity is attributed to the bond dissociation energies, with the C-I bond being weaker and more susceptible to oxidative addition to the palladium catalyst.

This reactivity differential allows for the selective transformation of the C-I bond while leaving the C-Br bond untouched, by carefully controlling the reaction conditions (e.g., temperature, catalyst, and reaction time). nih.gov The remaining C-Br bond can then be subjected to a second, different cross-coupling reaction, enabling the stepwise and controlled introduction of two different substituents. This orthogonal approach is a powerful strategy for building molecular complexity.

The table below illustrates a hypothetical pathway for the selective functionalization of this compound.

| Step | Position | Reaction | Conditions | Result |

| 1 | C3 (Iodine) | Suzuki Coupling with Phenylboronic Acid | Mild Pd-catalyst, low temperature | 6-amino-2-bromo-3-phenylbenzoic acid |

| 2 | C2 (Bromine) | Buchwald-Hartwig with Morpholine | Harsher conditions or different catalyst | 6-amino-2-(morpholino)-3-phenylbenzoic acid |

This stepwise approach provides a rational route to highly substituted and unsymmetrical aromatic compounds that would be challenging to prepare by other means.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves the displacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In this compound, the ring is not highly activated for SNAr. The carboxylic acid is a deactivating group, but the amino group is strongly electron-donating. Without a potent EWG like a nitro group in the appropriate position, SNAr reactions are generally unfavorable under standard conditions. libretexts.org

Electrophilic Aromatic Substitution (SEAr): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome is governed by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. The carboxylic acid (-COOH) and the halogens (-Br, -I) are deactivating groups. The overwhelming activating influence of the amino group dictates the position of further substitution. The positions ortho and para to the amino group are C5 and C1/C3 respectively. Since C1 and C3 are already substituted, the only available activated position on the ring is C5. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur selectively at the C5 position. science.govmsu.edu

Multi-Component Reactions for Rapid Structural Diversification

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org The unique combination of functional groups in this compound makes it an excellent substrate for such reactions, allowing for a rapid increase in molecular complexity.

The amine and carboxylic acid functionalities can participate in classic MCRs like the Ugi or Passerini reactions.

Ugi Reaction: This four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. tcichemicals.com

By using this compound as the amine and carboxylic acid component (in an intramolecular sense for certain MCRs, or as separate functionalities for others), complex structures can be assembled in a single step. Crucially, the bromo and iodo substituents would remain unaffected during these transformations, serving as valuable synthetic handles for subsequent diversification through the cross-coupling reactions discussed previously.

| MCR Type | Participating Functional Groups from Core Molecule | Potential Reactants |

| Ugi-type | -NH₂, -COOH | Aldehyde/Ketone, Isocyanide |

| Passerini-type | -COOH | Aldehyde/Ketone, Isocyanide (requires separate amine) |

| Other MCRs | -NH₂ | Aldehyde, another nucleophile |

This strategy, combining MCRs with subsequent cross-coupling, provides a powerful and atom-economical pathway to large libraries of diverse and complex molecules starting from a single, versatile building block.

Application as a Core Building Block for Novel Molecular Architectures

The strategic placement of four different, orthogonally reactive functional groups makes this compound an exemplary core building block for the synthesis of novel and complex molecular architectures. Its utility stems from the ability to perform a series of chemoselective reactions, modifying one part of the molecule while leaving the others intact.

A synthetic chemist can devise a multi-step synthesis that leverages this orthogonality:

Selective C-I Functionalization: Utilize the most reactive C-I bond for an initial cross-coupling reaction. nih.gov

Secondary C-Br Functionalization: Employ a different cross-coupling reaction to modify the C-Br bond.

Amine/Carboxylic Acid Chemistry: Use the amino and carboxylic acid groups for amide bond formation, esterification, or participation in MCRs.

This controlled, stepwise approach allows for the precise construction of highly decorated aromatic systems. Such compounds are valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specialized functions. The ability to selectively introduce different groups around the benzene core is essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of advanced materials. The synthesis of 6-bromo-2-arylindoles from 2-iodobenzoic acid precursors highlights the utility of such halogenated intermediates in constructing complex heterocyclic systems. uaeh.edu.mxuaeh.edu.mx

Comprehensive Spectroscopic and Structural Elucidation of 6 Amino 2 Bromo 3 Iodobenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Integration

The ¹H NMR spectrum of 6-amino-2-bromo-3-iodobenzoic acid is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an activating, electron-donating group, which tends to shift the signals of nearby protons to a lower chemical shift (upfield). Conversely, the bromine (-Br), iodine (-I), and carboxylic acid (-COOH) groups are deactivating, electron-withdrawing groups, which shift the signals of adjacent protons to a higher chemical shift (downfield).

The two aromatic protons are in a meta relationship to each other. Their coupling will result in a doublet of doublets or two distinct doublets, with a small coupling constant (J) typical for meta coupling (around 2-3 Hz). The integration of each signal will correspond to one proton. The broad singlet for the amino protons (NH₂) is expected to appear further downfield, and its chemical shift can be concentration-dependent. The acidic proton of the carboxylic acid will likely appear as a very broad singlet at a high chemical shift value, often above 10 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-4 | 7.0 - 7.5 | d | ~2-3 | 1H |

| H-5 | 6.5 - 7.0 | d | ~2-3 | 1H |

| -NH₂ | 4.5 - 6.0 | br s | N/A | 2H |

| -COOH | >10 | br s | N/A | 1H |

Note: These are predicted values and the actual experimental values may vary.

Carbon (¹³C) NMR Analysis: Quaternary Carbons and Substituent Effects

The ¹³C NMR spectrum will provide information on the six carbon atoms of the benzene ring and the carbon of the carboxyl group. The chemical shifts are influenced by the nature of the attached substituents. The carbons directly bonded to the electronegative bromine and iodine atoms (C-2 and C-3) are expected to be significantly deshielded and appear at lower field. The carbon attached to the amino group (C-6) will be shielded and appear at a higher field compared to the unsubstituted benzene. The carboxyl carbon will have the highest chemical shift.

The quaternary carbons (C-1, C-2, C-3, and C-6) are those that are bonded to substituents other than hydrogen. These will typically show weaker signals in the ¹³C NMR spectrum compared to the carbons bonded to hydrogen.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | 165 - 175 |

| C-2 (-Br) | 110 - 120 |

| C-3 (-I) | 90 - 100 |

| C-4 | 130 - 140 |

| C-5 | 115 - 125 |

| C-6 (-NH₂) | 145 - 155 |

| -COOH | 165 - 175 |

Note: These are predicted values and the actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques would be essential to unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-5), confirming their meta coupling and spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of the C-4 and C-5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the positions of the substituents. For instance, the proton at H-4 would be expected to show correlations to the quaternary carbons C-2, C-3, and C-6, as well as to C-5. Similarly, the H-5 proton would show correlations to C-1, C-3, and C-4. The amino protons could show correlations to C-5 and C-1.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Amine, Carboxyl, and Aromatic Ring Vibrations

The FT-IR and FT-Raman spectra of this compound will be characterized by vibrations of the amino, carboxyl, and substituted aromatic ring functional groups.

Amine (NH₂) Vibrations: The amino group will exhibit characteristic N-H stretching vibrations. Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching modes. researchgate.net An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹. researchgate.net

Carboxyl (COOH) Vibrations: The carboxylic acid group will show a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer structure commonly found in carboxylic acids. The C=O stretching vibration of the carboxyl group will appear as a strong, sharp band around 1680-1710 cm⁻¹. C-O stretching and O-H bending vibrations are also expected in the fingerprint region.

Aromatic Ring Vibrations: The aromatic ring will have C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Amine | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | Amine | 3300 - 3400 | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| N-H Bend (Scissoring) | Amine | 1600 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1400 | Medium |

| C-H Out-of-plane Bend | Aromatic Ring | 700 - 900 | Strong |

| C-Br Stretch | Bromo-aromatic | 500 - 600 | Medium to Strong |

| C-I Stretch | Iodo-aromatic | 450 - 550 | Medium to Strong |

Note: These are predicted values and the actual experimental values may vary. The intensities can differ between FT-IR and FT-Raman spectra.

Hydrogen Bonding Network Analysis through IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for probing the hydrogen bonding interactions within this compound. The presence of both amino (-NH₂) and carboxylic acid (-COOH) groups facilitates the formation of a complex network of intra- and intermolecular hydrogen bonds.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong interaction results in a very broad absorption band for the O-H stretch, generally appearing in the 2500-3300 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are expected to produce two bands in the 3300-3500 cm⁻¹ range. The positions of these bands are sensitive to the extent of their involvement in hydrogen bonding; lower frequencies indicate stronger hydrogen bonds. Intramolecular hydrogen bonding between the amino group and the adjacent bromine atom, or the carboxylic acid group, could also be inferred from shifts in these vibrational frequencies when compared to similar compounds lacking these interactions.

Expected IR Absorption Bands for Hydrogen Bonding Analysis

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, indicative of strong hydrogen bonding |

| Amino Group | N-H stretch | 3300-3500 | Two bands (symmetric and asymmetric), sensitive to H-bonding |

| Carboxylic Acid | C=O stretch | 1680-1710 | Position influenced by dimerization and conjugation |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular mass of this compound, confirming its elemental composition (C₇H₅BrINO₂). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass. The presence of bromine and iodine atoms would be evident from the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in two peaks of nearly equal intensity separated by two mass units.

Elucidation of Fragmentation Patterns for Structural Insights

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, common fragmentation pathways for benzoic acids would be expected.

Plausible Fragmentation Pathways

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| [M]+• | [M-OH]+ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M]+• | [M-COOH]+ | •COOH | Loss of the entire carboxyl group as a radical. |

| [M]+• | [M-Br]+ | •Br | Cleavage of the carbon-bromine bond. |

| [M]+• | [M-I]+ | •I | Cleavage of the carbon-iodine bond. |

The relative abundance of these fragment ions would depend on the bond strengths and the stability of the resulting ions and neutral species.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This analysis would reveal precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular conformation. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated.

Intramolecular and Intermolecular Hydrogen Bonding Networks

X-ray crystallography would provide unambiguous evidence of the hydrogen bonding network. It would allow for the precise measurement of donor-acceptor distances and angles, distinguishing between intramolecular (within the same molecule) and intermolecular (between different molecules) interactions. For instance, an intramolecular hydrogen bond could exist between the amino group and the adjacent bromine atom. Intermolecularly, the classic carboxylic acid dimer formation via O-H···O bonds is highly probable. massbank.eu Additionally, the amino group could act as a hydrogen bond donor to the carbonyl oxygen or halogen atoms of neighboring molecules.

Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, both bromine and iodine atoms could potentially participate in halogen bonds with electron-donating atoms like the oxygen of the carbonyl group or the nitrogen of the amino group from adjacent molecules. The iodine atom, being more polarizable, is generally a stronger halogen bond donor than bromine. nih.gov X-ray analysis would identify these interactions by revealing short contact distances between the halogen and the acceptor atom, typically less than the sum of their van der Waals radii, and a near-linear C-X···A angle (where X is Br or I, and A is the acceptor atom).

Polymorphism and Crystal Engineering Aspects

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different hydrogen and halogen bonding motifs. It is plausible that this compound could exhibit polymorphism depending on the crystallization conditions (e.g., solvent, temperature). The study of its different polymorphic forms falls under the realm of crystal engineering, where an understanding of the intermolecular interactions is used to design and control the formation of specific crystal structures with desired properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

The UV-Vis absorption spectrum of this compound is predicted to be characterized by electronic transitions within the substituted benzene ring. The interplay of the electron-donating amino group (-NH2) and the electron-withdrawing halogen atoms (-Br, -I) and carboxylic acid group (-COOH) governs the energies of these transitions. Generally, aminobenzoic acids exhibit absorption bands corresponding to π-π* transitions. For instance, 4-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 278 nm. The presence of heavy halogens like bromine and iodine is expected to induce a bathochromic (red) shift in these absorption bands due to their influence on the molecular orbitals.

The photophysical properties of aminobenzoic acid derivatives, such as their fluorescence emission, are often highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from changes in the dipole moment of the molecule upon electronic excitation. For many aminobenzoic acids, an intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-accepting carboxylic group in the excited state.

In non-polar solvents, the molecule typically exhibits higher fluorescence quantum yields. As the solvent polarity increases, the excited state becomes more stabilized, leading to a red shift in the emission spectrum. This stabilization of the ICT state in polar solvents can also promote non-radiative decay pathways, resulting in a decrease in fluorescence intensity. Studies on related compounds like 3-aminobenzoic acid have shown that the hydrogen bond donating ability of the solvent is a key parameter influencing its spectral behavior.

Table 1: Expected Solvent Effects on the Photophysical Properties of this compound

| Solvent Property | Expected Effect on Absorption Maxima (λ_abs) | Expected Effect on Fluorescence Maxima (λ_em) | Expected Effect on Fluorescence Quantum Yield (Φ_f) |

| Increasing Polarity | Minor bathochromic (red) shift | Significant bathochromic (red) shift | Decrease |

| Increasing Protic Character | Potential for hydrogen bonding interactions, leading to shifts | Significant stabilization of the excited state, leading to a large red shift | Quenching of fluorescence |

Note: This table is predictive and based on the behavior of analogous aminobenzoic acid derivatives.

Other Advanced Analytical Techniques for Purity and Structural Integrity

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical formula. For this compound, with a molecular formula of C₇H₅BrINO₂, the theoretical elemental composition can be calculated to confirm the purity of a synthesized sample. The accuracy of elemental analysis is typically within ±0.4% of the theoretical values.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 25.49 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 1.53 |

| Bromine | Br | 79.90 | 1 | 79.90 | 24.22 |

| Iodine | I | 126.90 | 1 | 126.90 | 38.47 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.25 |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.70 |

| Total | 329.93 | 100.00 |

Note: The molecular weight and percentages are calculated based on the most common isotopes.

Cyclic voltammetry is a powerful technique to investigate the redox properties of a molecule, providing information on the potentials at which it can be oxidized or reduced. The electrochemical behavior of this compound will be influenced by its functional groups. The amino group is susceptible to oxidation, while the aromatic ring and the carboxylic acid group can undergo reduction, although typically at high negative potentials.

The presence of electron-withdrawing halogens is expected to make the reduction of the aromatic ring easier (occur at less negative potentials) compared to unsubstituted benzoic acid. Conversely, these groups will make the oxidation of the amino group more difficult (occur at more positive potentials). Studies on the electrochemical behavior of p-aminobenzoic acid have shown an irreversible reduction process. asianpubs.org The specific redox potentials for this compound would need to be determined experimentally, but the general trends can be predicted. The oxidation and reduction potentials are also expected to be pH-dependent due to the presence of the acidic carboxylic acid and basic amino groups.

Computational and Theoretical Investigations of 6 Amino 2 Bromo 3 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. For 6-amino-2-bromo-3-iodobenzoic acid, DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (optimized geometry). mdpi.comvjst.vn These calculations solve the Schrödinger equation approximately by focusing on the electron density, providing a balance between accuracy and computational cost. chemrxiv.org

The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy. This energy minimization process yields the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles. For this compound, a key feature is the potential for intramolecular hydrogen bonding between the amino group and the carboxylic acid group, as well as significant steric interactions involving the bulky bromine and iodine atoms at the ortho and meta positions relative to the carboxyl group. DFT accurately models these interactions to predict the final, low-energy structure.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool within the DFT framework for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity and signifies the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. wuxiapptec.com For this compound, the electron-donating amino group and electron-withdrawing halogen and carboxyl groups are expected to influence the energies of these orbitals significantly.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Representative Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks and for understanding intermolecular interactions. researchgate.netresearchgate.net

The MEP map uses a color scale to denote different potential values.

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, these would be concentrated around the oxygen atoms of the carboxyl group.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group and the protons of the amino group.

Green: Regions of near-zero potential, characteristic of nonpolar parts of the molecule, such as the benzene (B151609) ring itself.

The presence of the amino group, a strong electron-donating group, and the halogens, which have both inductive withdrawing and resonance donating effects, creates a complex potential distribution on the aromatic ring, which the MEP map would clearly visualize.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid.

C=O stretching of the carboxyl group.

N-H stretching of the amino group.

C-N, C-Br, and C-I stretching vibrations.

Various bending and out-of-plane modes of the benzene ring.

A comparison between the calculated frequencies and experimental data (if available) allows for a definitive assignment of the observed spectral bands. mdpi.com Often, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and other factors. To improve agreement, a scaling factor is commonly applied to the computed frequencies. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound (Illustrative)

| Vibrational Mode | Expected Frequency Range (cm-1) | Description of Motion |

|---|---|---|

| O-H Stretch | 3400-3600 (monomer), 2500-3300 (dimer) | Stretching of the hydroxyl bond in the carboxyl group. |

| N-H Stretch | 3300-3500 | Symmetric and asymmetric stretching of the N-H bonds. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=O Stretch | 1680-1740 | Stretching of the carbonyl double bond. |

| N-H Bend | 1590-1650 | Bending (scissoring) motion of the amino group. |

| C-O Stretch | 1210-1320 | Stretching of the carbon-oxygen single bond in the carboxyl group. |

| C-N Stretch | 1250-1360 | Stretching of the carbon-nitrogen bond. |

| C-I Stretch | ~500 | Stretching of the carbon-iodine bond. |

| C-Br Stretch | 500-600 | Stretching of the carbon-bromine bond. |

Conformational Analysis and Energy Minima Identification

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. For this compound, the key rotational degrees of freedom are around the C-COOH and C-NH2 bonds. Identifying the most stable conformer, which corresponds to the global energy minimum on the potential energy surface, is crucial as it represents the most populated state of the molecule. wikipedia.org

Computational chemists perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. The bulky bromine atom at the ortho position (position 2) and the iodine atom at position 3 are expected to exert significant steric hindrance. This steric strain, known as the "ortho effect," will likely force the carboxylic acid group to rotate out of the plane of the benzene ring to find a more stable, lower-energy conformation. youtube.comkhanacademy.org This rotation can disrupt the conjugation between the carboxyl group and the aromatic ring, influencing the molecule's electronic properties. Similarly, the rotation of the amino group will also be analyzed to find its most favorable orientation.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, chemists can identify the reactants, products, any intermediates, and the transition states that connect them. For a molecule like this compound, several reactions could be modeled, such as its dimerization through hydrogen bonds between the carboxylic acid groups, or reactions involving the amino or carboxyl functionalities.

A typical study involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state (TS) structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. This value is critical for determining the reaction rate.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state correctly connects the desired reactants and products.

For example, modeling the esterification of this compound with an alcohol would involve calculating the energy barriers for the nucleophilic attack of the alcohol on the carboxyl carbon and the subsequent proton transfer steps to predict the most likely reaction pathway.

Prediction and Characterization of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

In the absence of specific studies on this compound, we can look to related compounds to predict the types of non-covalent interactions that would likely be present.

Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) makes this compound a prime candidate for forming strong hydrogen bonds. The carboxylic acid group can act as a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor through its carbonyl oxygen. The amino group can also act as a hydrogen bond donor. It is highly probable that in a solid state, this molecule would form dimers or extended networks through hydrogen bonding between the carboxylic acid moieties. For instance, studies on 2-amino-3-bromobenzoic acid have shown the formation of intermolecular hydrogen bonds involving the carboxylic acid group. researchgate.net

Halogen Bonding: The bromine and iodine substituents on the aromatic ring are capable of forming halogen bonds. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine.